REACTION_CXSMILES
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Cl.[C:2]([C:6]1[CH:11]=[CH:10][C:9]([NH:12][NH2:13])=[CH:8][CH:7]=1)([CH3:5])([CH3:4])[CH3:3].C(=O)([O-])O.[Na+]>>[C:2]([C:6]1[CH:7]=[CH:8][C:9]([NH:12][NH2:13])=[CH:10][CH:11]=1)([CH3:5])([CH3:3])[CH3:4] |f:0.1,2.3|
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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Cl.C(C)(C)(C)C1=CC=C(C=C1)NN
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The extract was dried over magnesium sulfate
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Type
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CUSTOM
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Details
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evaporated under reduced pressure
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Name
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Type
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product
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Smiles
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C(C)(C)(C)C1=CC=C(C=C1)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |